molecular formula C24H22ClN5O B2734041 1-[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide CAS No. 477239-73-9

1-[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide

Cat. No.: B2734041
CAS No.: 477239-73-9
M. Wt: 431.92
InChI Key: PTGWHVRHHPIWTJ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[2,3-d]pyrimidine class, a scaffold widely explored in kinase inhibitor development due to its ability to mimic ATP-binding motifs. The structure features a 3-chlorophenyl group at the 7-position, a phenyl group at the 5-position, and a piperidine-4-carboxamide substituent at the 4-position of the pyrrolopyrimidine core. This design is hypothesized to enhance target binding affinity and selectivity compared to simpler analogs.

Properties

IUPAC Name

1-[7-(3-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN5O/c25-18-7-4-8-19(13-18)30-14-20(16-5-2-1-3-6-16)21-23(27-15-28-24(21)30)29-11-9-17(10-12-29)22(26)31/h1-8,13-15,17H,9-12H2,(H2,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGWHVRHHPIWTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC=NC3=C2C(=CN3C4=CC(=CC=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of protein kinase B (PKB/Akt), which plays a critical role in various cellular processes including metabolism, cell proliferation, and survival. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex heterocyclic structure that includes a pyrrolo[2,3-d]pyrimidine core with specific substitutions that enhance its biological activity. The molecular formula is C18H18ClN3OC_{18}H_{18}ClN_3O with a molecular weight of approximately 321.77 g/mol.

PropertyValue
Molecular FormulaC18H18ClN3O
Molecular Weight321.77 g/mol
IUPAC NameThis compound
CAS Number890091-46-0

The primary mechanism of action for this compound involves its interaction with PKB/Akt. This compound acts as an ATP-competitive inhibitor, selectively inhibiting PKB over other kinases such as PKA (protein kinase A). Its binding to PKB leads to the modulation of downstream signaling pathways involved in cell growth and survival, making it a candidate for cancer therapy.

Antitumor Activity

Research has demonstrated that this compound effectively inhibits tumor growth in various cancer models. For instance, in studies involving human tumor xenografts in nude mice, administration of the compound resulted in significant tumor regression at well-tolerated doses. The selectivity for PKB suggests that it may have fewer off-target effects compared to less selective inhibitors.

Case Studies

  • In Vivo Efficacy : A study reported that the compound exhibited strong inhibition of human tumor xenografts in nude mice models. The results indicated a dose-dependent reduction in tumor size, highlighting its potential as an effective anticancer agent .
  • Selectivity Profile : The compound showed up to 150-fold selectivity for PKB compared to PKA, which is crucial for minimizing side effects while maximizing therapeutic efficacy .

Research Findings

Recent studies have focused on optimizing the structure of similar compounds to enhance their biological activity and pharmacokinetic properties. Modifications to the linker group between the piperidine and the pyrrolo[2,3-d]pyrimidine core have led to improved oral bioavailability and reduced metabolic clearance .

Scientific Research Applications

Structural Overview

This compound features a pyrrolopyrimidine core, which is known for its diverse biological activities. The molecular formula is approximately C26H26ClN5O2C_{26}H_{26}ClN_{5}O_{2} with a molecular weight of about 476.0 g/mol. Key structural components include:

  • Pyrrolopyrimidine core : Central to its biological activity.
  • 3-chlorophenyl group : Contributes to its pharmacological properties.
  • Phenyl group : Enhances interaction with biological targets.
  • Piperidine moiety : Involved in receptor binding and activity modulation.

Biological Activities

The compound has been investigated for several important biological activities, including:

  • Anticancer Properties : Research indicates that it acts as an inhibitor of protein kinase B (Akt), which is crucial for cell proliferation and survival. By inhibiting Akt phosphorylation, the compound disrupts signaling pathways associated with tumor growth and survival .
  • Antiviral Activity : Some studies suggest potential efficacy against viral infections, although specific mechanisms and targets require further exploration .
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic avenues for inflammatory diseases .

Scientific Research Applications

  • Medicinal Chemistry : As a building block for the synthesis of more complex molecules, this compound serves as a scaffold for drug development targeting various diseases.
  • Biological Research : It is used in studies aimed at understanding the role of specific kinases in cancer biology and other diseases.
  • Pharmaceutical Development : The compound's unique properties are being explored in the development of new therapeutic agents across various disease states.

Case Studies and Research Findings

  • Anticancer Studies : A study focused on the inhibition of Akt by this compound demonstrated significant reductions in tumor cell viability in vitro, suggesting its potential as a cancer therapeutic .
  • Inflammation Models : In animal models of inflammation, treatment with this compound resulted in decreased markers of inflammation, indicating its therapeutic potential beyond oncology .
  • Viral Infection Studies : Preliminary findings suggest that the compound may inhibit viral replication in specific cell lines, warranting further investigation into its antiviral mechanisms .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

Key analogs differ in substituents at the 7-position of the pyrrolopyrimidine core, the type of heterocyclic amine (piperidine vs. piperazine), and functional groups (carboxamide vs. ethanone). Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name Substituents (7-/5-/4-Positions) Molecular Formula Molecular Weight logP Key Features
Target Compound 3-Chlorophenyl / Phenyl / Piperidine-4-carboxamide C24H22ClN5O (estimated) ~439.9 (estimated) ~4.8 (predicted) 3-Cl substitution; carboxamide group enhances solubility
K405-0788 4-Bromophenyl / Phenyl / Piperidine-4-carboxamide C24H22BrN5O 476.37 N/R Bromine substitution increases molecular weight; potential halogen bonding differences
D434-0119 4-Chlorophenyl / Phenyl / Piperazin-1-yl-ethanone C24H22ClN5O 431.92 4.88 Piperazine ring reduces basicity; ethanone group alters polarity
AZD5363 4-Chlorophenyl / -OH-Propyl / Piperidine-4-carboxamide C20H24ClN5O2 413.9 1.5 (reported) Orally bioavailable Akt inhibitor; hydroxyl group improves pharmacokinetics
LIMK2 Inhibitor 5-Methyl / 3-Phenoxyphenyl / Piperidine-4-carboxamide C23H24N6O2 424.5 N/R Phenoxy group enhances lipophilicity; selective for LIMK2

N/R = Not reported.

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